3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE
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Overview
Description
3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the morpholine ring, and subsequent functionalization to introduce the thienylmethyl and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-N-(2-thienylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
- 2-{[5-(3,4-dimethylphenyl)-4-methyl-1,1-dioxo-1H-1lambda~6~-isothiazol-3-yl]amino}-N~1~-(2-thienylmethyl)acetamide
Uniqueness
Compared to similar compounds, 3-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-morpholin-4-yl-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-5-7-20(14-18(17)2)30-25(32)22-8-6-19(24(31)27-16-21-4-3-13-34-21)15-23(22)28-26(30)29-9-11-33-12-10-29/h3-8,13-15H,9-12,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETDWCGVAUNQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CS4)N=C2N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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